molecular formula C23H22N4OS B5599557 3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone

3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone

Cat. No. B5599557
M. Wt: 402.5 g/mol
InChI Key: SXOKHCNIKBWUDV-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone involves Claisen-Schmidt condensation reactions. Ionic liquids have been used as solvents for the synthesis, offering a green and efficient medium for chemical reactions. These methods have been applied to produce compounds with potential anticancer activities, demonstrating the versatility and interest in these chemical structures (Sowbhagyam, Koteswararao, & Prameela, 2023).

Molecular Structure Analysis

Molecular structure analysis of similar compounds indicates a complex interaction of various functional groups, contributing to their biological activity. For example, studies involving crystallography have provided insights into the planarity and hydrogen bonding within the molecular structures, which are crucial for their biological activities (Shibata & Mizuguchi, 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including methylene transfer and dimerization processes. Such reactions contribute to the synthesis of novel compounds with potential therapeutic applications. The reactivity of these compounds underlines their significance in synthetic chemistry and drug design (Nakayama et al., 2001).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by B'Bhatt and Sharma (2017) focused on the synthesis of novel compounds related to 3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-4-imidazolidinone, specifically 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one derivatives. These compounds were synthesized and tested for their in vitro antibacterial activity against various bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. The study found that certain derivatives exhibited potent antibacterial properties, with compound 3c showing significant activity against E. coli and others displaying potent effects against S. aureus and S. pyogenes. Additionally, antifungal activity was assessed against Candida albicans, Aspergillus niger, and Aspergillus clavatus, with compounds 3b and 3d showing very good activity against C. albicans (B'Bhatt & Sharma, 2017).

Catalytic Efficiency in Synthesis

Sharifi et al. (2019) explored the efficiency of two imidazole-based dicationic ionic liquids as catalysts in synthesizing pyran derivatives and facilitating Knoevenagel condensations. The study highlighted the role of these catalysts in promoting various reactions under mild and eco-friendly conditions, yielding products with excellent efficiency. This research indicates the potential of using imidazole-based compounds in catalyzing significant synthetic reactions, contributing to the development of greener and more efficient chemical processes (Sharifi et al., 2019).

Anticancer and Antiangiogenic Effects

Chandrappa et al. (2010) synthesized a series of thioxothiazolidin-4-one derivatives and investigated their in vivo anticancer and antiangiogenic effects against a mouse tumor model. The study demonstrated that these compounds significantly reduced tumor volume, cell number, and increased the lifespan of tumor-bearing mice. Moreover, the compounds exhibited strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation. This suggests the potential therapeutic application of these derivatives in anticancer therapy with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

properties

IUPAC Name

(5E)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-2-3-14-26-22(28)20(24-23(26)29)15-18-16-27(19-12-8-5-9-13-19)25-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3,(H,24,29)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOKHCNIKBWUDV-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C\C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-butyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.